1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane
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Overview
Description
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane is a compound with the molecular formula C60H50Cl2Si5. It is a member of the polysilane family, characterized by a silicon backbone with phenyl and chlorine substituents.
Preparation Methods
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane is synthesized through a ring-opening reaction of decaphenylcyclopentasilane. The process involves treating decaphenylcyclopentasilane with phosphorus pentachloride (PCl5) in 1,1,2,2-tetrachloroethane. This reaction yields the desired compound with a silicon chain adopting an all-trans conformation .
Chemical Reactions Analysis
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The silicon backbone can undergo oxidation and reduction reactions, altering the oxidation state of silicon atoms.
Hydrolysis: The compound can be hydrolyzed to form silanols and other silicon-containing products.
Common reagents used in these reactions include phosphorus pentachloride (PCl5), aluminum chloride (AlCl3), and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other silicon-containing compounds and materials.
Materials Science: The compound’s unique structural properties make it valuable in developing new materials with specific electronic and optical properties.
Biology and Medicine:
Industry: It is used in the production of advanced polymers and coatings with enhanced durability and performance
Mechanism of Action
The mechanism of action of 1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane involves its interaction with various molecular targets and pathways. The compound’s silicon backbone and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The chlorine atoms can participate in substitution reactions, further modifying the compound’s properties and interactions .
Comparison with Similar Compounds
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane can be compared with other similar compounds, such as:
Decaphenylcyclopentasilane: The precursor for the synthesis of this compound.
Dichlorodiphenylsilane: Another silicon-containing compound with similar reactivity.
Polysilanes: A broader class of compounds with silicon backbones and various substituents.
The uniqueness of this compound lies in its specific structural arrangement and the presence of both phenyl and chlorine substituents, which confer distinct chemical and physical properties .
Properties
CAS No. |
15288-60-5 |
---|---|
Molecular Formula |
C60H50Cl2Si5 |
Molecular Weight |
982.4 g/mol |
IUPAC Name |
bis[[chloro(diphenyl)silyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C60H50Cl2Si5/c61-63(51-31-11-1-12-32-51,52-33-13-2-14-34-52)65(55-39-19-5-20-40-55,56-41-21-6-22-42-56)67(59-47-27-9-28-48-59,60-49-29-10-30-50-60)66(57-43-23-7-24-44-57,58-45-25-8-26-46-58)64(62,53-35-15-3-16-36-53)54-37-17-4-18-38-54/h1-50H |
InChI Key |
DDJJBUJMIXQNHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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